N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure: The compound features a 1,2,3-triazole core substituted with:
- A methyl group at position 3.
- A 4-isopropylphenyl group at position 1.
- A carboxamide group at position 4, linked to a 2,5-dimethylphenyl moiety.
Molecular Formula: C22H24N4O. The triazole core offers hydrogen-bonding capacity and metabolic stability compared to other heterocycles.
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., pyrazole-4-carboxamides in ) are synthesized via EDCI/HOBt-mediated amide coupling in DMF with triethylamine . A similar approach is plausible for this compound.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13(2)17-8-10-18(11-9-17)25-16(5)20(23-24-25)21(26)22-19-12-14(3)6-7-15(19)4/h6-13H,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMJPULPYMQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121458 | |
| Record name | N-(2,5-Dimethylphenyl)-5-methyl-1-[4-(1-methylethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-54-9 | |
| Record name | N-(2,5-Dimethylphenyl)-5-methyl-1-[4-(1-methylethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904815-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dimethylphenyl)-5-methyl-1-[4-(1-methylethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.
Substitution Reactions: The introduction of the 2,5-dimethylphenyl and 4-(propan-2-yl)phenyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically targets the methyl groups, converting them into carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the triazole ring or the carboxamide group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Halogenation, nitration, and sulfonation are common substitution reactions that introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.
Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. Additionally, the compound can disrupt cellular pathways by interacting with key proteins and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
(a) Pyrazole-Based Carboxamides ()
Compounds 3a–3p (e.g., 3a: C21H15ClN6O) replace the triazole with a pyrazole core. Key differences include:
- Substituents: Chlorine at position 5 and cyano groups on the pyrazole ring.
- Physical Properties: Higher melting points (133–183°C) due to stronger intermolecular interactions from polar cyano and chloro groups .
- Synthesis : Similar coupling methods but with pyrazole intermediates.
(b) Triazole Derivatives ( and )
- Compound 54 (): Features a 1,2,4-triazole with a sulfonyl group (C22H20FN5O3S), enhancing polarity (mp: 204–206°C) .
- N-(3-fluorophenyl) analog (): Replaces 2,5-dimethylphenyl with 3-fluorophenyl, introducing electron-withdrawing effects that may alter reactivity or binding affinity .
Substituent Effects on Physicochemical Properties
- Lipophilicity: The target compound’s 2,5-dimethylphenyl and isopropyl groups likely increase logP compared to fluorinated or cyano-substituted analogs, favoring membrane permeability.
- Solubility : Polar groups (e.g., sulfonyl in compound 54) improve aqueous solubility but may reduce bioavailability .
- Thermal Stability: Melting points correlate with crystallinity; chloro/cyano substituents () elevate melting points via halogen bonding and π-π stacking .
Biological Activity
N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H24N4O
- Molecular Weight : 336.43 g/mol
This structure features a triazole ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and proliferation.
- Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. For instance, compounds similar to this triazole have demonstrated effectiveness against Staphylococcus aureus and Candida species .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and apoptosis-related signaling pathways .
Antimicrobial Activity
A study focused on the antimicrobial efficacy of various triazole derivatives found that compounds with similar structures to this compound exhibited potent activity against drug-resistant bacterial strains. For example:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 8 µg/mL |
| Triazole B | E. faecium | 16 µg/mL |
| Triazole C | C. albicans | 32 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies using various cancer cell lines have shown that this compound can significantly inhibit cell growth. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| HCT116 (colon cancer) | 10.0 |
The mechanism underlying these effects appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives based on the core structure of this compound. The study reported that modifications at the phenyl rings significantly influenced both antimicrobial and anticancer activities.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, including:
- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Condensation : Reaction of intermediates (e.g., acyl chlorides or isocyanides) with aromatic amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Parameters like solvent polarity (DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios (1.1 mmol alkylating agents) are systematically varied to maximize yield. Thin-layer chromatography (TLC) is used to monitor progress .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions (e.g., methyl and isopropyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .
Q. How are biological activities of this compound initially screened in academic research?
- In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays or microbial pathogens (e.g., E. coli, C. albicans) using broth microdilution. IC₅₀ values are calculated to quantify potency .
- Control experiments : Parallel testing of structural analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) improve synthesis efficiency and resolve contradictory yield data?
- Factorial design : Systematic variation of factors (e.g., catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2³ factorial design reduces experimental runs while quantifying interactions between variables .
- Response surface methodology (RSM) : Models nonlinear relationships (e.g., temperature vs. yield) to predict maxima. Contradictory data (e.g., low yields in certain solvents) are resolved by validating models with ANOVA .
Q. What strategies address discrepancies in spectral data interpretation for triazole derivatives?
- Comparative analysis : Side-by-side NMR comparison with structurally defined analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) to assign ambiguous peaks .
- Computational validation : Density functional theory (DFT) calculations to simulate NMR chemical shifts or IR vibrational modes, cross-referenced with experimental data .
Q. How can molecular docking and QSAR models elucidate the compound’s mechanism of action?
- Target identification : Docking into proteins (e.g., kinases, tubulin) using software like AutoDock Vina to predict binding affinity and key interactions (e.g., hydrogen bonds with triazole nitrogen) .
- QSAR development : Regression models correlating substituent electronic parameters (Hammett σ) with biological activity to guide analog design .
Q. What advanced methods enhance reaction efficiency for structurally complex analogs?
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield via cavitation effects, as demonstrated for similar thiadiazole-carboxamide derivatives .
- Flow chemistry : Continuous-flow reactors for precise control of exothermic steps (e.g., cycloaddition) and scalability .
Q. How do crystallographic studies resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Determines absolute configuration and torsional angles (e.g., dihedral angles between triazole and aryl rings). For example, studies on 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide revealed a mean C–C bond deviation of 0.004 Å .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
